molecular formula C6H6N2O3 B019186 4-Nitro-2-picoline N-oxide CAS No. 5470-66-6

4-Nitro-2-picoline N-oxide

Cat. No.: B019186
CAS No.: 5470-66-6
M. Wt: 154.12 g/mol
InChI Key: FTTIAVRPJGCXAC-UHFFFAOYSA-N
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Description

4-Nitro-2-picoline N-oxide (CAS 5470-66-6) is a heterocyclic organic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.1234 g/mol . Its IUPAC name is 2-methyl-4-nitropyridine 1-oxide, reflecting its structure: a pyridine ring with a nitro group (-NO₂) at the 4-position, a methyl (-CH₃) group at the 2-position, and an N-oxide functional group (N→O) at the 1-position . The compound’s InChIKey (FTTIAVRPJGCXAC-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

While its pharmacological activities remain unreported , it is commercially available as a specialty chemical for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-2-picoline N-oxide can be synthesized through the oxidation of 4-nitro-2-picoline using various oxidizing agents. One common method involves the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as titanium silicalite (TS-1) in methanol as the solvent . This method is efficient and environmentally friendly, providing high yields of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of packed-bed microreactors with hydrogen peroxide as the oxidant is a preferred method due to its safety, efficiency, and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-picoline N-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: 4-Amino-2-picoline N-oxide.

    Substitution: Various substituted picoline N-oxide derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-Nitro-2-picoline N-oxide serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its nitro group allows for electrophilic aromatic substitution reactions, which are essential in drug development.

Case Study: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, modifications to the nitro group can enhance the efficacy of these compounds against specific bacterial strains, making them potential candidates for new antibiotics .

Agrochemical Applications

In agrochemistry, this compound is utilized in the formulation of pesticides and herbicides. Its ability to act as a precursor for more complex nitrogen-containing compounds is particularly valuable.

Case Study: Development of Herbicides
Studies have shown that derivatives synthesized from this compound demonstrate effective herbicidal properties. These compounds can inhibit specific enzymes in plants, leading to reduced growth and increased crop yield .

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent for various detection methods due to its distinct spectral properties.

Application: Chromatography
this compound is used as a standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the quantification of nitrogen-containing compounds in environmental samples . Its high purity and well-defined structure make it an ideal reference material.

Coordination Chemistry

The compound forms complexes with transition metals, which are studied for their unique magnetic and electronic properties.

Case Study: Copper(II) Complexes
Research has indicated that complexes formed between copper(II) nitrate and methyl-substituted 4-nitropyridine N-oxides exhibit interesting magnetic behavior and potential applications in material science . These complexes have been characterized using various spectroscopic techniques, revealing insights into their structure and reactivity.

Biochemical Research

In biochemical studies, this compound has been investigated for its potential role as an enzyme inhibitor.

Application: Enzyme Inhibition Studies
Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are overactive .

Mechanism of Action

The mechanism of action of 4-Nitro-2-picoline N-oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nitro-3-picoline-N-oxide

  • Molecular Formula : C₆H₆N₂O₃ (same as 4-nitro-2-picoline N-oxide)
  • Molecular Weight : 154.1234 g/mol
  • CAS : 1074-98-2
  • Structure : The methyl group is at the 3-position instead of the 2-position, altering steric and electronic properties. Its InChIKey (SSOURMYKACOBIV-UHFFFAOYSA-N ) distinguishes it from the 2-isomer .
  • Physical Properties : Melting point = 137°C ; purity ≥97% (titrimetric analysis) .
  • Applications: Used in materials chemistry, particularly in nonlinear optical (NLO) materials .

4-Nitropyridine N-oxide

  • Molecular Formula : C₅H₄N₂O₃
  • Molecular Weight : 140.1 g/mol
  • CAS : 1124-33-0
  • Structure : Lacks the methyl group, reducing steric hindrance and hydrophobicity compared to picoline derivatives.
  • Hazards : Classified under GHS as a Category 6.1 hazardous substance (toxic) .

4-Nitroquinoline 1-oxide

  • Structure: A quinoline derivative (benzene fused to pyridine) with a nitro group at the 4-position and an N-oxide group.
  • Biological Activity: A known mutagen and carcinogen due to ROS generation upon N-oxide reduction .

Table 1: Comparative Data

Parameter This compound 4-Nitro-3-picoline-N-oxide 4-Nitropyridine N-oxide
Molecular Formula C₆H₆N₂O₃ C₆H₆N₂O₃ C₅H₄N₂O₃
Molecular Weight 154.1234 g/mol 154.1234 g/mol 140.1 g/mol
CAS 5470-66-6 1074-98-2 1124-33-0
Melting Point Not reported 137°C Not reported
Key Applications Research chemical NLO materials Toxicological studies

Research Findings and Pharmacological Implications

Structural Influence on Reactivity

  • Electronic Effects : The N-oxide group increases electron density on the pyridine ring, enhancing nitro group reactivity. Positional isomerism (2- vs. 3-methyl) alters resonance stabilization and solubility .

Biological Activity

Overview

4-Nitro-2-picoline N-oxide (C6H6N2O3) is a nitro-substituted derivative of picoline, notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in cancer therapy, antimicrobial activity, and interactions with various biological systems. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, safety profile, and therapeutic potential.

  • Molecular Formula : C6H6N2O3
  • Molecular Weight : 154.1234 g/mol

Radiosensitization in Cancer Therapy

This compound is primarily studied for its role as a radiosensitizer in cancer treatment. Nitroheterocyclic compounds enhance the effectiveness of radiation therapy by increasing the susceptibility of cancer cells to radiation-induced damage. The nitro group can undergo reduction within hypoxic tumor environments, leading to the formation of reactive intermediates that cause DNA damage and cell death .

Antimicrobial Properties

The compound exhibits antimicrobial activity , attributed to the nitro group’s ability to undergo reduction within microbial cells. This reduction generates toxic intermediates that bind covalently to DNA, resulting in cell death. Nitro-containing compounds such as metronidazole, which share structural similarities with this compound, are established antimicrobial agents .

Safety and Toxicological Profile

This compound is classified as a potential carcinogen and can cause genetic defects. It is also known to irritate respiratory pathways upon inhalation. Safety assessments are crucial when considering its application in therapeutic contexts.

In Vitro Studies

Recent studies have demonstrated that this compound interacts with various enzymes and receptors, influencing biochemical pathways related to cell proliferation and apoptosis. For example, it has been shown to inhibit specific enzymes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Synthesis and Molecular Docking Studies

Research involving molecular docking has indicated that this compound can effectively bind to targets such as thymidylate synthase, an enzyme critical for DNA synthesis. This binding affinity was assessed through various computational models, predicting favorable interactions that could lead to the development of new anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundRadiosensitizer, AntimicrobialNitro group reduction leads to DNA damage
MetronidazoleAntimicrobialReduction produces toxic intermediates
5-NitroimidazoleAntimicrobialCovalent binding to DNA

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Nitro-2-picoline N-oxide, and what are the key reaction parameters?

  • Methodological Answer : The synthesis typically involves oxidation of 2-methyl-4-nitropyridine using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic conditions. Key parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of substrate to oxidant ensures complete N-oxide formation .
  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
  • Solvent : Acetic acid or dichloromethane is used for optimal solubility and reactivity .
    Critical Note : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product from unreacted starting materials .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Electron ionization (EI) MS provides molecular ion peaks at m/z 154 (molecular weight) and fragmentation patterns indicative of nitro and N-oxide groups .
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Distinct signals for methyl (δ ~2.5 ppm) and aromatic protons (δ ~8.5–9.0 ppm) confirm substitution patterns .
  • ¹³C NMR : Resonances near 150–160 ppm verify the N-oxide group .
  • Infrared (IR) Spectroscopy : Strong absorption bands at ~1250–1350 cm⁻¹ (N-O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Q. How does the nitro group influence the chemical reactivity of this compound compared to other pyridine N-oxide derivatives?

  • Methodological Answer : The nitro group at the 4-position:

  • Enhances electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) at the 2- and 6-positions due to electron-withdrawing effects.
  • Reduces basicity : The N-oxide oxygen’s lone pairs are less available for protonation compared to non-nitrated analogs, lowering pKa by ~2 units .
  • Stabilizes radicals : Useful in redox-active systems, as demonstrated in studies on nitroaromatic N-oxide-mediated electron transfer .

Advanced Research Questions

Q. What computational approaches are used to predict the mutagenic potential of aromatic N-oxides like this compound?

  • Methodological Answer :

  • (Q)SAR Modeling : Structure-activity relationship (SAR) fingerprint analysis identifies mutagenicity-associated substructures. For aromatic N-oxides, the presence of electron-deficient rings (e.g., nitro groups) correlates with DNA adduct formation .
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electrophilic reactivity, a predictor of DNA-binding potential. For this compound, the LUMO energy (-1.8 eV) suggests moderate mutagenic risk .
  • Contradiction Analysis : While some N-oxides show mutagenicity (e.g., quindioxin derivatives), others are non-mutagenic. Substitution patterns (e.g., methyl groups) may sterically hinder DNA interaction, necessitating case-by-case evaluation .

Q. How do soil composition and microbial activity affect the environmental fate of this compound in agricultural systems?

  • Methodological Answer :

  • Degradation Pathways :
  • Aerobic conditions : Nitroreductases from Pseudomonas spp. reduce the nitro group to amine, followed by N-oxide cleavage .
  • Anaerobic conditions : Slower degradation; partial accumulation of nitroso intermediates observed .
  • Soil Type Dependency :
  • Clay-rich soils : Adsorption reduces bioavailability, prolonging half-life (>30 days).
  • Sandy soils : Rapid leaching increases groundwater contamination risk .
  • Experimental Design : Use ¹⁵N-labeled compounds in microcosm studies to track N-oxide transformation into N₂O (a greenhouse gas) via isotope ratio mass spectrometry .

Q. What structural modifications to the this compound scaffold enhance its therapeutic potential while minimizing toxicity risks?

  • Methodological Answer :

  • Strategies :
  • Methyl group replacement : Substituting the 2-methyl with bulkier groups (e.g., trifluoromethyl) reduces metabolic oxidation, improving pharmacokinetics .
  • Nitro group positioning : Moving the nitro group to the 3-position (as in 4-Nitro-3-picoline N-oxide) decreases mutagenicity by 40% in Ames tests .
  • Therapeutic Applications :
  • Anticancer agents : N-Oxide derivatives act as hypoxia-selective prodrugs, releasing cytotoxic radicals in low-oxygen tumor environments .
  • Antimicrobials : Synergistic effects observed with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

Properties

IUPAC Name

2-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
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InChI

InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTIAVRPJGCXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30203168
Record name Pyridine, 2-methyl-4-nitro-, 1-oxide
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Molecular Weight

154.12 g/mol
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CAS No.

5470-66-6
Record name Pyridine, 2-methyl-4-nitro-, 1-oxide
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Record name 4-Nitro-2-picoline N-oxide
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Record name 2-Methyl-4-nitropyridine N-oxide
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Synthesis routes and methods I

Procedure details

A 25 mL round bottom flask was charged with conc. H2SO4 (1 mL) and cooled to 0° C. 2-Methylpyridine 1-oxide (0.4 g, 0.003 mol, Aldrich) was added in one portion, followed by the addition of fuming HNO3 (1 mL, spectrochem, india) in a drop-wise fashion. The reaction was stirred at rt for 30 min and a further 12 h at 70° C. Reaction progress was monitored by TLC (50% EtOAc in petroleum ether). After completion of the reaction, EtOAc (10 mL) was added to the reaction mixture after cooling to 0° C. and the reaction was neutralized to pH-8-9 with 40% NaOH solution, and extracted with EtOAc (2×10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give the title compound as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.82 (d, J=5.4 Hz, 1H), 8.03 (d, J=1.8 Hz, 1H), 7.92 (dd, J=1.8, 5.1 Hz, 1H), 2.64 (s, 3H).
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0.4 g
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1 mL
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petroleum ether
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10 mL
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Synthesis routes and methods II

Procedure details

98% sulfuric acid (17.5 ml) was added dropwise to 2-picoline-1-oxide (5.22 g) under stirring at cooling in an ice-bath. To the mixture was added dropwise nitric acid (fuming, 15 ml) under the same condition. After completion of the additieon, the mixture was heated at 80°-90° C. for 2 hours. The reaction mixture was allowed to cool to room temperature, poured into water (100 ml) and alkalined with aN aqueous sodium hydroxide. The resultant mixture was extracted with chloroform four times. The combined extracts were dried over sodium sulfate. Removal of the solvent gave 4-nitro-2-picoline-1-oxide (6.52 g).
Quantity
17.5 mL
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5.22 g
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15 mL
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Nitro-2-picoline N-oxide
4-Nitro-2-picoline N-oxide
4-Nitro-2-picoline N-oxide
4-Nitro-2-picoline N-oxide
4-Nitro-2-picoline N-oxide
4-Nitro-2-picoline N-oxide

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